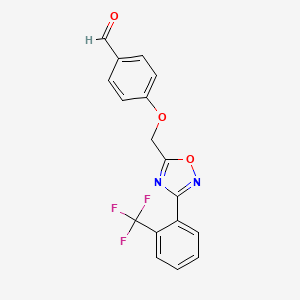![molecular formula C15H11ClO4 B11780761 Methyl 7-chloro-1-methoxydibenzo[b,d]furan-4-carboxylate](/img/structure/B11780761.png)
Methyl 7-chloro-1-methoxydibenzo[b,d]furan-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 7-chloro-1-méthoxydibenzo[b,d]furan-4-carboxylate de méthyle est un composé chimique appartenant à la famille des dibenzofuranes. Les dibenzofuranes sont des composés organiques hétérocycliques constitués de deux cycles benzéniques fusionnés à un cycle furane central. Ce composé particulier est caractérisé par la présence d'un atome de chlore en position 7, d'un groupe méthoxy en position 1 et d'un groupe carboxylate en position 4 sur le squelette dibenzofurane.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 7-chloro-1-méthoxydibenzo[b,d]furan-4-carboxylate de méthyle implique généralement les étapes suivantes :
Matériaux de départ : La synthèse commence par le dérivé de dibenzofurane approprié.
Méthoxylation : Le groupe méthoxy est introduit en position 1 à l'aide d'un agent méthoxylant tel que le sulfate de diméthyle ou l'iodure de méthyle en présence d'une base.
Carboxylation : Le groupe carboxylate est introduit en position 4 par une réaction de carboxylation, souvent à l'aide de dioxyde de carbone sous haute pression et à haute température.
Méthodes de production industrielle
La production industrielle du 7-chloro-1-méthoxydibenzo[b,d]furan-4-carboxylate de méthyle suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction afin de maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Les réacteurs à écoulement continu et les systèmes automatisés sont souvent utilisés pour améliorer l'efficacité et la capacité.
Analyse Des Réactions Chimiques
Types de réactions
Le 7-chloro-1-méthoxydibenzo[b,d]furan-4-carboxylate de méthyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome pour former les produits oxydés correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium pour produire des dérivés réduits.
Substitution : L'atome de chlore en position 7 peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile à l'aide de réactifs tels que le méthylate de sodium ou le tert-butylate de potassium.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Méthylate de sodium dans le méthanol.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'alcools ou d'alcanes.
Substitution : Formation de dérivés méthoxy ou tert-butyle.
Applications de la recherche scientifique
Le 7-chloro-1-méthoxydibenzo[b,d]furan-4-carboxylate de méthyle a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquête sur ses applications thérapeutiques potentielles dans le traitement de diverses maladies.
Mécanisme d'action
Le mécanisme d'action du 7-chloro-1-méthoxydibenzo[b,d]furan-4-carboxylate de méthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Les cibles et les voies moléculaires exactes peuvent varier en fonction de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
Methyl 7-chloro-1-methoxydibenzo[b,d]furan-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Mécanisme D'action
The mechanism of action of methyl 7-chloro-1-methoxydibenzo[b,d]furan-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
Dibenzofurane : Le composé parent sans aucun substituant.
7-chlorodibenzofurane : Structure similaire, mais sans les groupes méthoxy et carboxylate.
1-méthoxydibenzofurane : Structure similaire, mais sans les groupes chlore et carboxylate.
Unicité
Le 7-chloro-1-méthoxydibenzo[b,d]furan-4-carboxylate de méthyle est unique en raison de la combinaison spécifique de substituants sur le squelette dibenzofurane. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui la rend précieuse pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C15H11ClO4 |
|---|---|
Poids moléculaire |
290.70 g/mol |
Nom IUPAC |
methyl 7-chloro-1-methoxydibenzofuran-4-carboxylate |
InChI |
InChI=1S/C15H11ClO4/c1-18-11-6-5-10(15(17)19-2)14-13(11)9-4-3-8(16)7-12(9)20-14/h3-7H,1-2H3 |
Clé InChI |
DLEPZSOSLKYZOE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C3=C(C=C(C=C3)Cl)OC2=C(C=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Chlorophenyl)-5-((2,6-dimethylmorpholino)methyl)benzo[d]oxazole](/img/structure/B11780684.png)


![7-Bromo-5-phenylbenzo[d]oxazole](/img/structure/B11780698.png)
![Ethyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11780716.png)

![4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B11780724.png)





![6-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B11780771.png)
![Octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B11780775.png)
